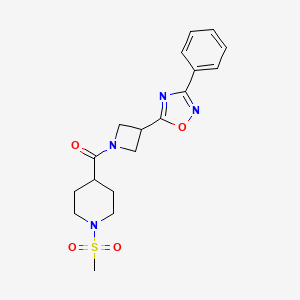
N-(4-butylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, also known as NBP-TZA, is a novel compound that has been shown to have potential use in a variety of scientific research applications. It is a member of the thiazin family, a group of compounds that are known for their unique chemical and physical properties. The structure of NBP-TZA consists of a nitrogen atom bound to two butylphenyl groups and a five-membered thiazin ring. It was first synthesized in 2019 and has since been studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Organic Electronics and Photodetectors
Compound X has been investigated for its charge carrier mobility in polymer composites. Specifically, poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine (poly-TPD) composites containing compound X were developed. These materials exhibit balanced electron and hole mobilities, making them promising candidates for use in photodetectors . The sensitization by compound X enhances photoconductivity in both blue and red spectral ranges.
Perovskite Solar Cells (PSCs)
Poly-TPD, a member of the triphenylamine family, has demonstrated favorable performance in PSCs. Compound X, as part of poly-TPD-based interfacial passivation strategies, promotes efficiency and operational stability in perovskite solar cells with regular architectures .
Energy Transfer Properties
In hybrid thin films prepared via solution blending, compound X (poly-TPD) was combined with the laser dye Fluorol 7GA (F7GA). Researchers explored the optoelectronic properties and excitation energy transfer behavior in these films. Various weight ratios of F7GA were added to a fixed concentration of poly-TPD, revealing insights into energy transfer processes .
Organic Field-Effect Transistors (OFETs)
In the architecture of OFETs, poly-TPD (including compound X) has been studied for its hole mobility. It was found to exhibit a hole mobility of approximately 1 × 10^(-4) cm^2 V^(-1) s^(-1) . This property positions it as a potential material for use in OFETs.
Thin Film Devices
Thin films of high quality can be formed using poly-TPD (including compound X). These films exhibit excellent hole transport properties, contributing to monopolar electrical conductivity. Researchers have reported hole mobilities in the range of (1 ÷ 2) × 10^(-3) cm^2 V^(-1) s^(-1) . Such properties are valuable for various thin film electronic devices.
Propiedades
IUPAC Name |
N-(4-butylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2S/c1-2-3-5-12-6-8-13(9-7-12)16-14-15-10-4-11-17-14/h6-9H,2-5,10-11H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOMUSMGYFLSLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NCCCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101323377 |
Source


|
| Record name | N-(4-butylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49673829 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
102389-13-9 |
Source


|
| Record name | N-(4-butylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

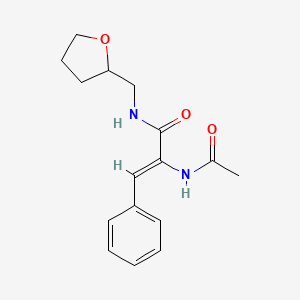
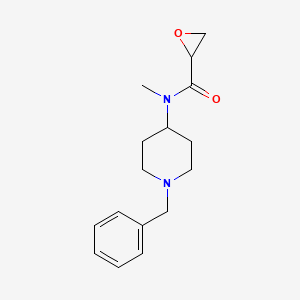
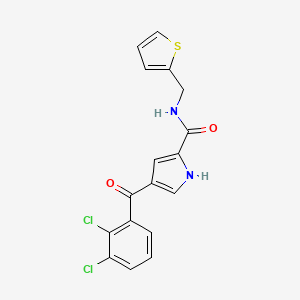
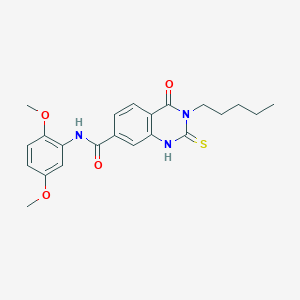
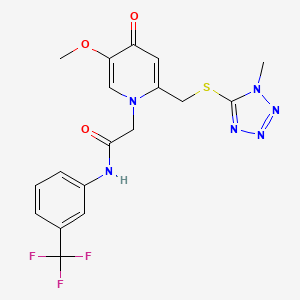
![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B3018693.png)
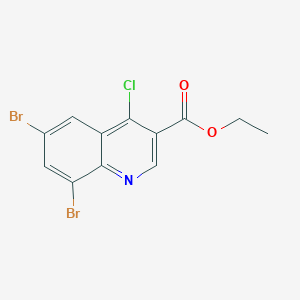
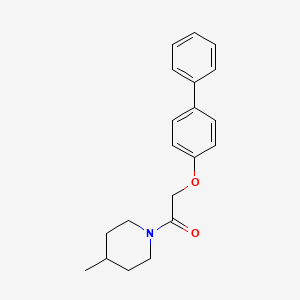
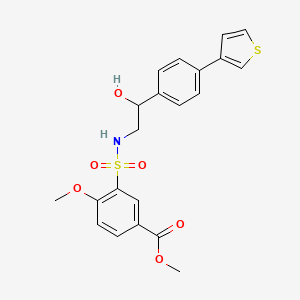
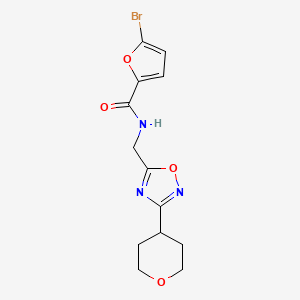
![ethyl 3-(8-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B3018703.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B3018708.png)
